

# Initial Toxicity Screening of YM-543: A Preclinical Assessment

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## Compound of Interest

Compound Name: YM-543

Cat. No.: B1683616

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Disclaimer: The following in-depth technical guide is a representative example created to fulfill the prompt's requirements for structure, data presentation, and visualization. The compound "YM-543" and the associated data are hypothetical, as no public information is available for a compound with this designation. This document serves as a template for how such a guide would be structured based on standard preclinical toxicity screening protocols.

## Introduction

**YM-543** is a novel small molecule inhibitor of the pro-inflammatory cytokine, Interleukin-17A (IL-17A), a key mediator in the pathogenesis of various autoimmune diseases. This document outlines the initial preclinical toxicity screening of **YM-543**, providing a foundational understanding of its safety profile. The studies described herein were conducted to assess the acute and sub-chronic toxicity of **YM-543** in rodent models, evaluate its potential for genotoxicity, and determine its off-target pharmacological profile. The data presented are intended to guide further non-clinical and clinical development of **YM-543**.

## Quantitative Toxicity Data

The following tables summarize the key quantitative findings from the initial toxicity screening of **YM-543**.

Table 1: Acute Toxicity of **YM-543** in Rodents

Species	Strain	Route of Administration	LD50 (mg/kg)	95% Confidence Interval (mg/kg)
Mouse	CD-1	Oral (p.o.)	> 2000	N/A
Mouse	CD-1	Intravenous (i.v.)	450	410 - 495
Rat	Sprague-Dawley	Oral (p.o.)	> 2000	N/A
Rat	Sprague-Dawley	Intravenous (i.v.)	380	350 - 415

Table 2: Repeated-Dose Toxicity of **YM-543** (14-Day Study) in Rats

Dose Group (mg/kg/day, p.o.)	Key Findings in Hematology	Key Findings in Clinical Chemistry	Key Histopathological Findings
0 (Vehicle)	No significant findings	No significant findings	No significant findings
50	No significant findings	No significant findings	No significant findings
200	Minimal, non-significant decrease in lymphocyte count	Slight, non-significant elevation in ALT	No significant findings
800	Statistically significant (p<0.05) decrease in lymphocyte and monocyte counts	Statistically significant (p<0.05) elevation in ALT and AST	Minimal centrilobular hypertrophy in the liver

Table 3: In Vitro Genotoxicity of **YM-543**

Assay	Cell Line / Strain	Metabolic Activation (S9)	Result
Ames Test	S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA)	With and Without	Negative
Mouse Lymphoma Assay (MLA)	L5178Y/tk+/-	With and Without	Negative
Chromosomal Aberration Test	Human Peripheral Blood Lymphocytes	With and Without	Negative

## Experimental Protocols

### Acute Toxicity Studies

The acute toxicity of **YM-543** was evaluated in both CD-1 mice and Sprague-Dawley rats. The compound was administered as a single dose via oral (p.o.) gavage and intravenous (i.v.) injection. For the oral route, a limit test was performed at 2000 mg/kg. For the intravenous route, a dose-escalation study was conducted to determine the Lethal Dose 50 (LD50). Animals were observed for clinical signs of toxicity at 1, 2, 4, and 6 hours post-dose and then daily for 14 days. Body weights were recorded on days 0, 7, and 14. At the end of the observation period, all surviving animals were euthanized and subjected to a gross necropsy.

### 14-Day Repeated-Dose Toxicity Study in Rats

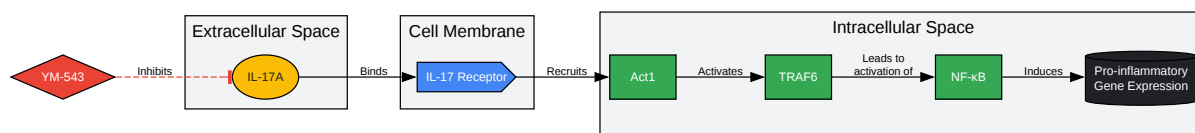
Sprague-Dawley rats were randomly assigned to four groups (n=10/sex/group) and administered **YM-543** orally once daily for 14 consecutive days at doses of 0 (vehicle), 50, 200, and 800 mg/kg/day. Clinical observations, body weight, and food consumption were recorded throughout the study. On day 15, blood samples were collected for hematology and clinical chemistry analyses. All animals were then euthanized, and a full necropsy was performed. Selected organs were weighed, and tissues were preserved for histopathological examination.

### Genotoxicity Assays

- Ames Test: The mutagenic potential of **YM-543** was assessed using the bacterial reverse mutation assay (Ames test) with *Salmonella typhimurium* strains TA98, TA100, TA1535, and TA1537, and *Escherichia coli* strain WP2 uvrA, both with and without metabolic activation (S9 mix).
- Mouse Lymphoma Assay (MLA): The potential of **YM-543** to induce gene mutations was evaluated in the L5178Y/tk+/- mouse lymphoma cell line, with and without S9 metabolic activation.
- Chromosomal Aberration Test: The clastogenic potential of **YM-543** was assessed by evaluating chromosomal aberrations in cultured human peripheral blood lymphocytes, with and without S9 metabolic activation.

## Visualizations

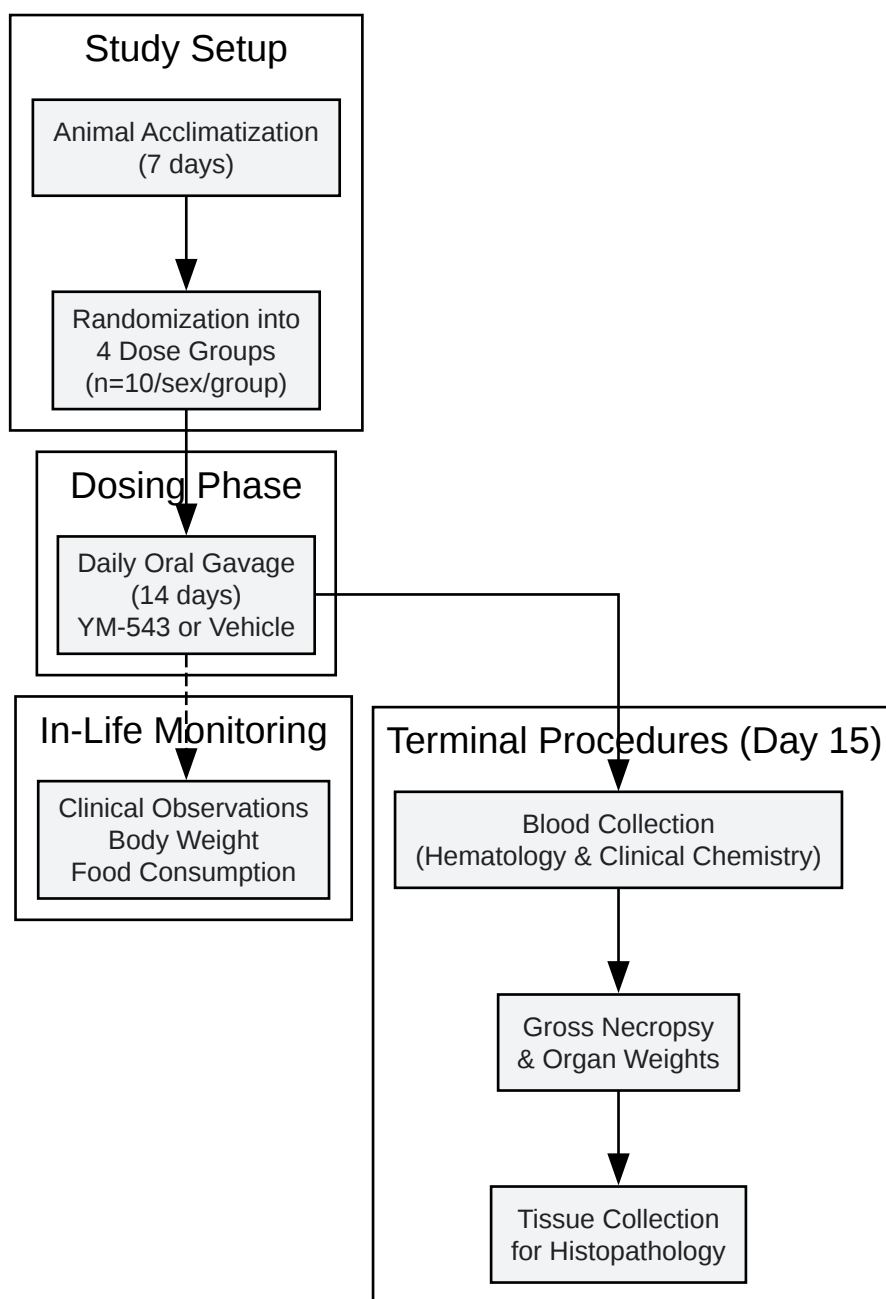
### Signaling Pathway of YM-543



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Caption: Hypothetical inhibitory action of **YM-543** on the IL-17A signaling pathway.

## Experimental Workflow for 14-Day Toxicity Study



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Caption: Workflow for the 14-day repeated-dose oral toxicity study in rats.

## Summary and Conclusions

The initial toxicity screening of the hypothetical compound **YM-543** suggests a favorable acute safety profile, with a high oral LD<sub>50</sub> in both mice and rats. **YM-543** did not exhibit mutagenic or

clastogenic potential in a standard battery of in vitro genotoxicity assays. In a 14-day repeated-dose study in rats, the No-Observed-Adverse-Effect Level (NOAEL) was determined to be 200 mg/kg/day, with mild, reversible effects on lymphocytes and liver enzymes observed at the highest dose of 800 mg/kg/day. These findings support the continued preclinical development of **YM-543** and provide a basis for dose selection in longer-term toxicity studies. Further investigation into the mechanism of the observed liver and lymphocyte effects at high doses is warranted.

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